molecular formula C17H10N2O2 B5435946 2-(Quinolin-8-yl)isoindoline-1,3-dione

2-(Quinolin-8-yl)isoindoline-1,3-dione

Cat. No. B5435946
M. Wt: 274.27 g/mol
InChI Key: NZMUCYRTIBUNFO-UHFFFAOYSA-N
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Patent
US04617394

Procedure details

Referring to the above equations, the starting 8-aminoquinoline I was treated with phthalic anhydride to give the 8-phthalimidoquinoline II. This was necessary to provide protection for the 8-amino group during peroxidation and introduction of the 2-chloro group. Thus compound II was treated with MCPBA, followed by chromatography over basic alumina to afford the 1-oxide III. Intermediate III was treated directly (preferred procedure) with phosphorus oxychloride to afford the 2-chloro derivative V. However, it was discovered also that treatment of the reaction mixture from the oxidation step with a combination of basic and neutral alumina gave the 2-quinolone IV which was converted also with phosphorus oxychloride to give the 2-chloro derivative V, albeit in lower yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[C:12]1(=O)[O:17][C:15](=[O:16])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12>>[C:12]1(=[O:17])[N:1]([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)[C:15](=[O:16])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1C=1C=CC=C3C=CC=NC13)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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